molecular formula C18H17N3O5S B269913 N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

Numéro de catalogue B269913
Poids moléculaire: 387.4 g/mol
Clé InChI: LZCBQUASHLEIQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide, also known as DOXO-EMCH, is a novel anticancer agent that has gained significant attention in recent years. DOXO-EMCH is a prodrug of doxorubicin, a widely used chemotherapeutic drug. The prodrug is designed to selectively target cancer cells and reduce the side effects associated with doxorubicin treatment.

Mécanisme D'action

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is designed to be selectively activated in cancer cells. The prodrug is cleaved by an enzyme called cathepsin B, which is overexpressed in many types of cancer cells. The cleavage releases doxorubicin, which then enters the nucleus of the cancer cell and intercalates into the DNA, leading to DNA damage and cell death.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been shown to have a lower toxicity profile compared to doxorubicin. In preclinical studies, N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been shown to have less cardiotoxicity, which is a common side effect of doxorubicin treatment. N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has also been shown to have less myelosuppression, which is a reduction in the production of blood cells, compared to doxorubicin.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has several advantages for laboratory experiments. The prodrug is stable and can be stored for extended periods of time. N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide can also be easily synthesized using standard laboratory techniques. However, one limitation of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is that it requires the presence of cathepsin B to be activated, which may limit its effectiveness in certain types of cancer cells.

Orientations Futures

There are several future directions for the development of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide. One area of research is the optimization of the prodrug structure to improve its selectivity and efficacy. Another area of research is the development of new methods for the activation of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide in cancer cells. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide in different types of cancer.

Méthodes De Synthèse

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide can be synthesized using a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-aminothiophenol to form the intermediate compound, which is then reacted with 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-amine to form the final product.

Applications De Recherche Scientifique

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is selectively toxic to cancer cells and has a higher potency than doxorubicin. In vivo studies have demonstrated that N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has a longer circulation time and higher tumor accumulation compared to doxorubicin.

Propriétés

Nom du produit

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

Formule moléculaire

C18H17N3O5S

Poids moléculaire

387.4 g/mol

Nom IUPAC

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O5S/c1-24-13-7-8-15(25-2)14(9-13)19-16(23)10-27-18-21-20-17(26-18)11-3-5-12(22)6-4-11/h3-9,20H,10H2,1-2H3,(H,19,23)

Clé InChI

LZCBQUASHLEIQE-UHFFFAOYSA-N

SMILES isomérique

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

SMILES canonique

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.